molecular formula C9H10N2O4 B13116193 4-Amino-6-(ethoxycarbonyl)picolinicacid

4-Amino-6-(ethoxycarbonyl)picolinicacid

Cat. No.: B13116193
M. Wt: 210.19 g/mol
InChI Key: AONWPYOCMCPQGQ-UHFFFAOYSA-N
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Description

4-Amino-6-(ethoxycarbonyl)picolinic acid is a derivative of picolinic acid, a compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features an amino group at the 4-position and an ethoxycarbonyl group at the 6-position on the picolinic acid skeleton, making it a unique molecule with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-(ethoxycarbonyl)picolinic acid typically involves the functionalization of picolinic acid derivatives. One common method includes the introduction of the ethoxycarbonyl group via esterification, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability. The choice of reagents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(ethoxycarbonyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ethoxycarbonyl group can be reduced to yield corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or sulfonates can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been investigated for its potential role in biological systems, including enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-6-(ethoxycarbonyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxycarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, known for its role in metal chelation and biological activity.

    4-Amino-2-picolinic Acid: Similar structure but lacks the ethoxycarbonyl group, leading to different chemical properties and applications.

    6-Ethoxycarbonyl-2-picolinic Acid:

Uniqueness: 4-Amino-6-(ethoxycarbonyl)picolinic acid is unique due to the presence of both the amino and ethoxycarbonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

4-amino-6-ethoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(14)7-4-5(10)3-6(11-7)8(12)13/h3-4H,2H2,1H3,(H2,10,11)(H,12,13)

InChI Key

AONWPYOCMCPQGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)O)N

Origin of Product

United States

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